

An In-depth Technical Guide to Picein and Its Synonyms: Ameliaroside and Salinigrin

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Compound of Interest

Compound Name: *Picein*

Cat. No.: *B7821902*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Picein, also known by its synonyms Ameliaroside and Salinigrin, is a naturally occurring phenolic glucoside. It is the glucoside of piceol and is found in a variety of plant species, including mycorrhizal roots of Norway spruces (*Picea abies*), various *Salix* (willow) species, and *Rhodiola rosea*.^[1] This technical guide provides a comprehensive overview of **Picein**, summarizing its chemical properties, biological activities, and the experimental methodologies used to study this compound. The information is presented to be of maximal utility to researchers, scientists, and professionals involved in drug discovery and development.

Chemical and Physical Properties

Picein is a glycoside with the chemical formula $C_{14}H_{18}O_7$ and a molecular weight of 298.29 g/mol.^[2] A summary of its key physicochemical properties is presented in the table below.

Property	Value	Reference
Molecular Formula	C14H18O7	[2]
Molecular Weight	298.29 g/mol	[2]
Melting Point	195.50 °C	
Boiling Point (estimated)	562.60 °C @ 760.00 mm Hg	
logP (o/w) (estimated)	-0.970	
CAS Number	530-14-3	[2]

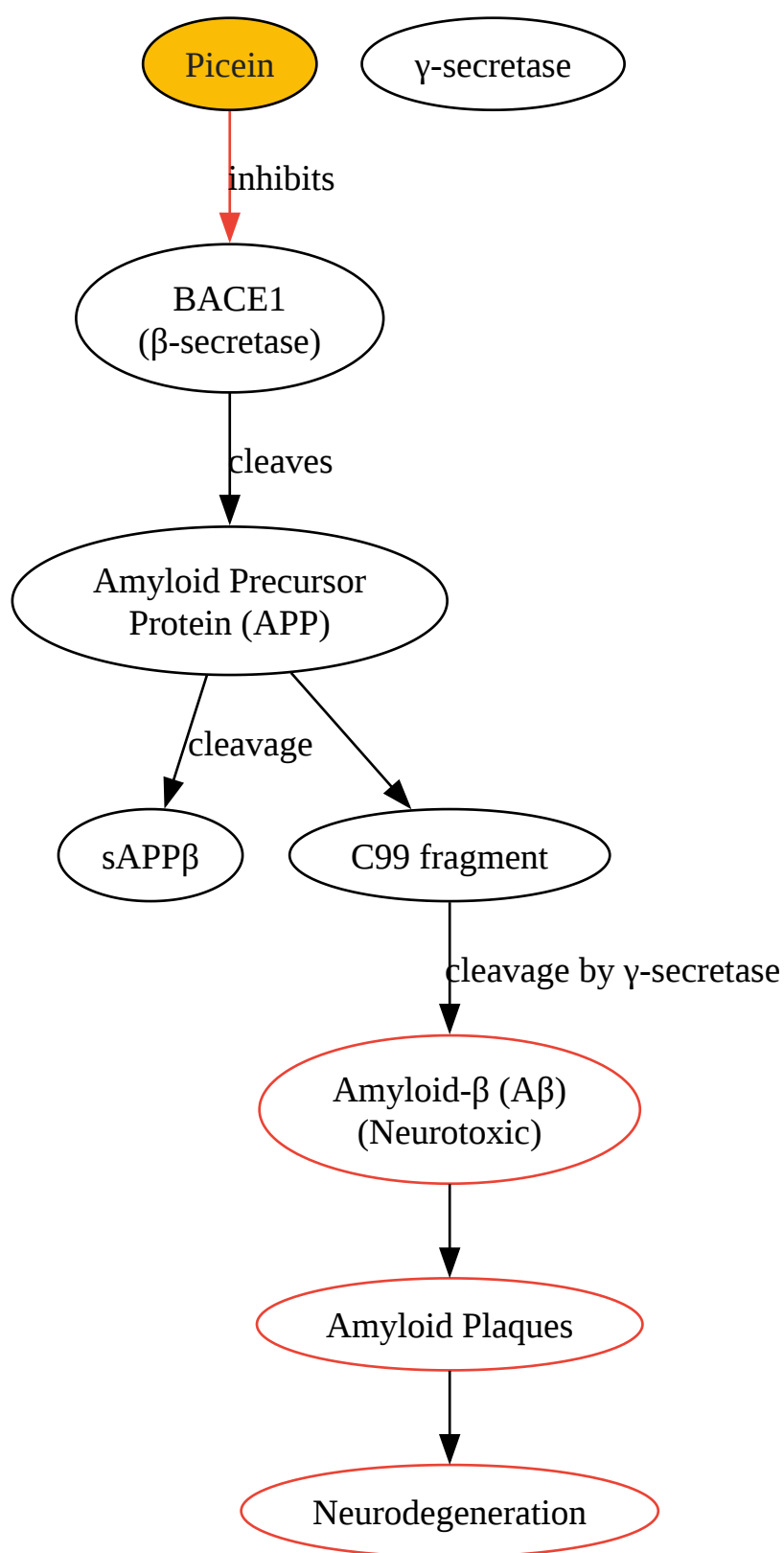
Synonyms: 1-[4-(β -D-Glucopyranosyloxy)phenyl]ethanone, 4'-Hydroxyacetophenone-4'- β -D-glucopyranoside, Ameliaroside, Piceoside, Salicinerein, Salinigrin.

Biological Activities and Signaling Pathways

Picein has garnered significant interest for its diverse biological activities, primarily its antioxidant, anti-inflammatory, and neuroprotective effects.

Neuroprotective Activity

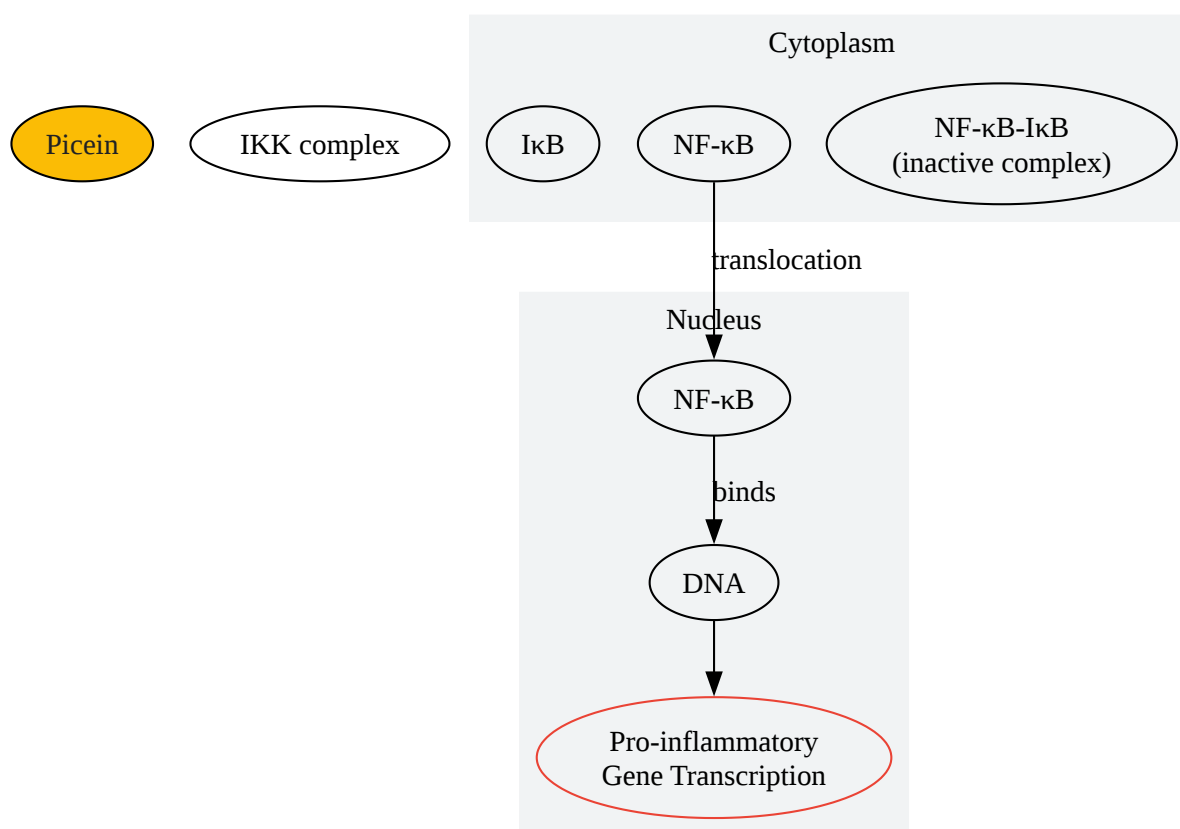
Picein has demonstrated neuroprotective properties, particularly in models of oxidative stress. Studies on SH-SY5Y neuroblastoma cells have shown that **Picein** can mitigate the detrimental effects of neurotoxins. A key proposed mechanism for its neuroprotective action is the inhibition of the β -site amyloid precursor protein cleaving enzyme 1 (BACE1).[3] BACE1 is a critical enzyme in the amyloidogenic pathway that leads to the production of amyloid- β (A β) peptides, which are implicated in the pathology of Alzheimer's disease. By inhibiting BACE1, **Picein** may reduce the formation of neurotoxic A β plaques.



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Anti-inflammatory Activity

Picein is also recognized for its anti-inflammatory properties. A central mechanism underlying this activity is the modulation of the Nuclear Factor-kappa B (NF- κ B) signaling pathway. NF- κ B is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines. In inflammatory conditions, the I κ B kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF- κ B (I κ B). This allows NF- κ B to translocate to the nucleus and initiate the transcription of inflammatory mediators. **Picein** is thought to interfere with this cascade, potentially by inhibiting the activation of the IKK complex, thereby preventing NF- κ B activation and reducing the inflammatory response.



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Antioxidant Activity

The antioxidant capacity of **Picein** is a significant aspect of its biological profile. It can scavenge free radicals, thereby protecting cells from oxidative damage. This activity is often evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Effect on Collagen Synthesis

Picein has been observed to promote collagen synthesis. A study by Morikawa et al. indicated that **Picein**, at concentrations of 10–30 μM , stimulated collagen production without showing cytotoxicity.^[3] This suggests a potential role for **Picein** in skin health and wound healing.

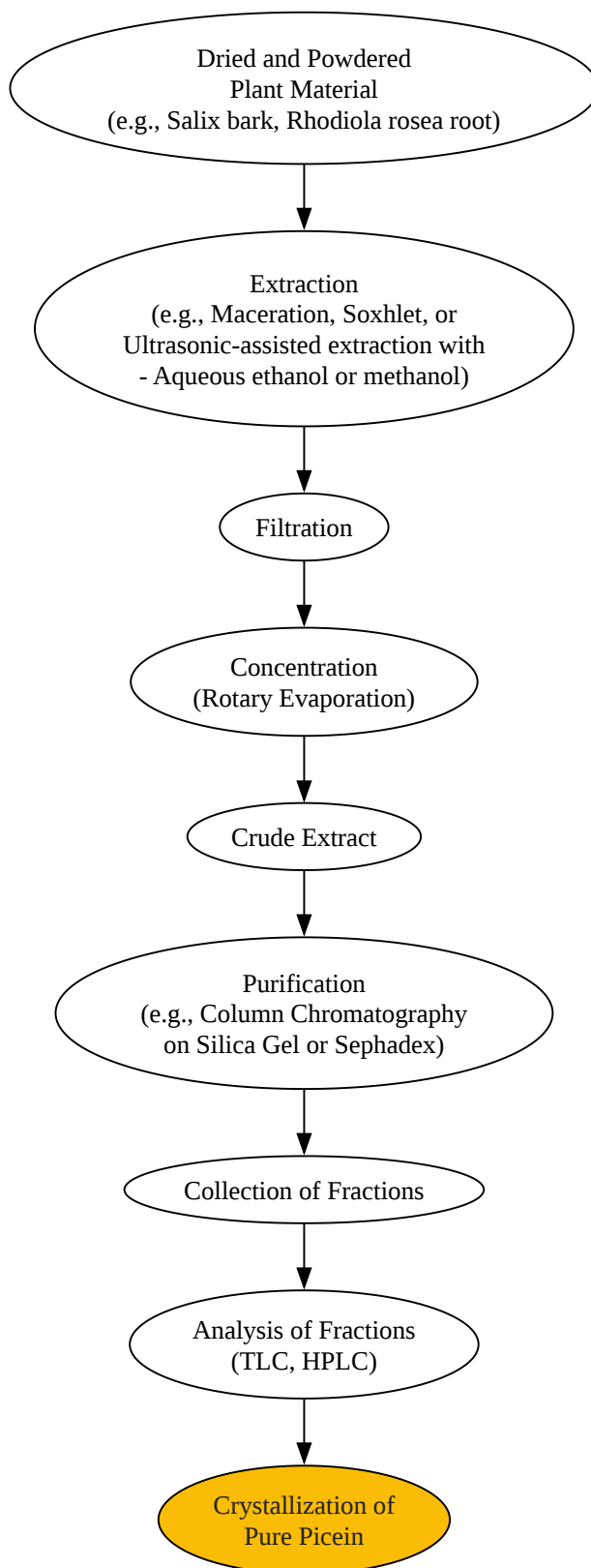
Experimental Protocols

This section provides an overview of key experimental methodologies relevant to the study of **Picein**.

Extraction and Isolation

While a universally standardized protocol for **Picein** extraction does not exist, a general approach for its extraction from plant sources like *Salix* or *Rhodiola* species involves the following steps. It should be noted that optimization is often required based on the specific plant matrix.

General Extraction Workflow:



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Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for the quantification of **Picein** in plant extracts and pharmaceutical preparations. A typical reversed-phase HPLC (RP-HPLC) method would involve the following:

- Column: C18 column (e.g., 250 mm x 4.6 mm, 5 μ m).
- Mobile Phase: A gradient or isocratic mixture of an aqueous acidic solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).
- Detection: UV detection at a wavelength of approximately 270-280 nm.
- Quantification: Based on a calibration curve generated from a pure **Picein** standard.

In Vitro Biological Assays

Neuroprotective Effect in SH-SY5Y Cells:

- Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
- Induction of Neurotoxicity: Cells are exposed to a neurotoxic agent (e.g., 6-hydroxydopamine, rotenone, or amyloid- β peptide) to induce cell death.
- Treatment: Cells are pre-treated with various concentrations of **Picein** for a specified duration before or during exposure to the neurotoxin.
- Assessment of Cell Viability: Cell viability is measured using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or LDH (lactate dehydrogenase) release assay.
- Data Analysis: The protective effect of **Picein** is determined by comparing the viability of cells treated with **Picein** and the neurotoxin to those treated with the neurotoxin alone.

Anti-inflammatory Activity in Macrophages:

- **Cell Culture:** Murine macrophage cell line (e.g., RAW 264.7) is cultured in an appropriate medium.
- **Induction of Inflammation:** Inflammation is induced by treating the cells with lipopolysaccharide (LPS).
- **Treatment:** Cells are co-treated with various concentrations of **Picein** and LPS.
- **Measurement of Inflammatory Mediators:** The production of nitric oxide (NO) in the culture supernatant is measured using the Griess reagent. The expression of pro-inflammatory cytokines (e.g., TNF- α , IL-6) can be quantified by ELISA or RT-qPCR.
- **Data Analysis:** The anti-inflammatory effect of **Picein** is determined by its ability to reduce the production of these inflammatory markers.

Antioxidant Activity (DPPH Assay):

- **Preparation of DPPH Solution:** A stock solution of DPPH in methanol is prepared.
- **Reaction:** Various concentrations of **Picein** are mixed with the DPPH solution.
- **Incubation:** The mixture is incubated in the dark for a specified period (e.g., 30 minutes).
- **Measurement:** The absorbance of the solution is measured at approximately 517 nm using a spectrophotometer.
- **Calculation:** The percentage of DPPH radical scavenging activity is calculated, and the IC₅₀ value (the concentration of **Picein** required to scavenge 50% of the DPPH radicals) is determined.

Conclusion

Picein (Amelarioside, Salinigrin) is a promising natural compound with multifaceted biological activities, including neuroprotective, anti-inflammatory, and antioxidant effects. Its mechanisms of action appear to involve key signaling pathways such as BACE1 and NF- κ B. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate the therapeutic potential of this intriguing molecule. Future studies focusing on in

vivo efficacy, bioavailability, and detailed structure-activity relationships will be crucial for translating the preclinical findings into potential clinical applications.

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References

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